molecular formula C12H13FO2 B1526426 1-(4-Fluorophenyl)-2-(oxolan-2-yl)ethan-1-one CAS No. 1166996-25-3

1-(4-Fluorophenyl)-2-(oxolan-2-yl)ethan-1-one

Cat. No.: B1526426
CAS No.: 1166996-25-3
M. Wt: 208.23 g/mol
InChI Key: IUXVHIIWQCKBKI-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(oxolan-2-yl)ethan-1-one is an organic compound that features a fluorinated phenyl group and a tetrahydrofuran ring

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-2-(oxolan-2-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and tetrahydrofuran.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as a Lewis acid.

    Industrial Production: Industrial methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-2-(oxolan-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

    Major Products: The major products depend on the type of reaction, such as alcohols from reduction and carboxylic acids from oxidation.

Scientific Research Applications

1-(4-Fluorophenyl)-2-(oxolan-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-2-(oxolan-2-yl)ethan-1-one exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-2-(oxolan-2-yl)ethan-1-one can be compared with similar compounds such as:

    1-(4-Chlorophenyl)-2-(tetrahydrofuran-2-yl)ethanone: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Bromophenyl)-2-(tetrahydrofuran-2-yl)ethanone: Contains a bromine atom instead of fluorine.

    Uniqueness: The presence of the fluorine atom imparts unique electronic properties, affecting its reactivity and interactions.

This comprehensive overview highlights the significance of this compound in various scientific domains

Properties

IUPAC Name

1-(4-fluorophenyl)-2-(oxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c13-10-5-3-9(4-6-10)12(14)8-11-2-1-7-15-11/h3-6,11H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXVHIIWQCKBKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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